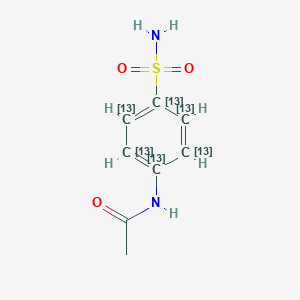
N4-Acetylsulfanilamide-(ring-13C6), VETRANAL(TM), analytical standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-Acetylsulfanilamide-(ring-13C6), VETRANAL™, analytical standard is a specialized compound used primarily for analytical purposes. It is a labeled version of N4-Acetylsulfanilamide, where the benzene ring is substituted with carbon-13 isotopes. This labeling allows for precise analytical measurements, particularly in high-performance liquid chromatography (HPLC) and gas chromatography (GC) applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetylsulfanilamide-(ring-13C6) involves the acetylation of sulfanilamide with acetic anhydride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of the hydrogen atoms in the benzene ring with carbon-13 isotopes .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to handle the isotopic labeling and ensure the purity and consistency of the final product. Quality control measures, such as HPLC and GC, are employed to verify the isotopic enrichment and chemical purity .
Analyse Chemischer Reaktionen
Types of Reactions
N4-Acetylsulfanilamide-(ring-13C6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the acetyl group to an amine group.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N4-Acetylsulfanilamide-(ring-13C6) is widely used in scientific research due to its labeled isotopes, which allow for precise analytical measurements. Its applications include:
Chemistry: Used as a standard in HPLC and GC for the quantification of sulfonamides.
Biology: Employed in metabolic studies to trace the pathways of sulfonamide metabolism.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of sulfonamides in the body.
Wirkmechanismus
The mechanism of action of N4-Acetylsulfanilamide-(ring-13C6) involves its interaction with bacterial enzymes. The compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4-Acetylsulfanilamide: The non-labeled version of the compound.
Sulfanilamide: The parent compound without the acetyl group.
N4-Acetylsulfanilamide-(ring-12C6): The version with the naturally occurring carbon-12 isotopes.
Uniqueness
N4-Acetylsulfanilamide-(ring-13C6) is unique due to its isotopic labeling, which allows for more precise analytical measurements compared to its non-labeled counterparts. This makes it particularly valuable in research and industrial applications where accuracy and precision are paramount .
Eigenschaften
Molekularformel |
C8H10N2O3S |
|---|---|
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
N-(4-sulfamoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1 |
InChI-Schlüssel |
PKOFBDHYTMYVGJ-CLQMYPOBSA-N |
Isomerische SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


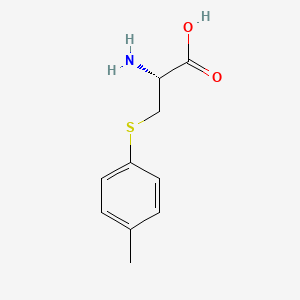
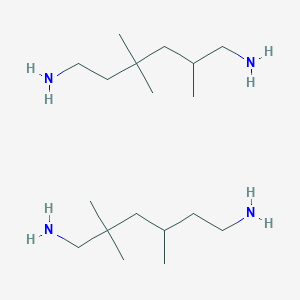
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
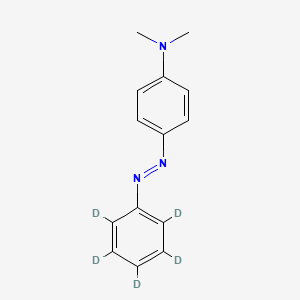
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
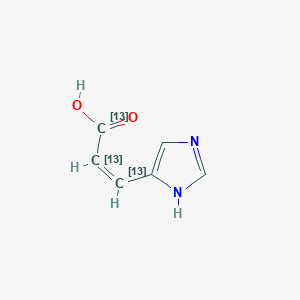
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
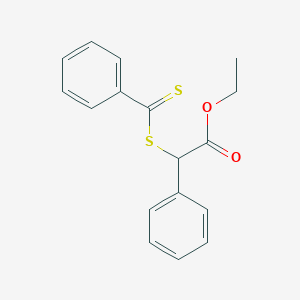
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)
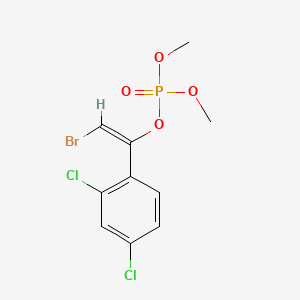

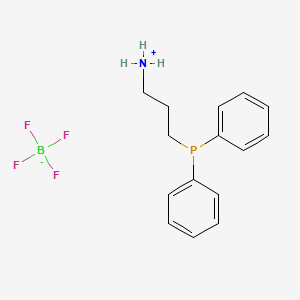
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12056451.png)
